molecular formula C9H10Br2O B8338300 1,3-Dibromo-5-(2-methoxyethyl)benzene

1,3-Dibromo-5-(2-methoxyethyl)benzene

Cat. No.: B8338300
M. Wt: 293.98 g/mol
InChI Key: QIAAOJDERWCCOE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(2-methoxyethyl)benzene is a halogenated aromatic compound featuring two bromine atoms at the 1- and 3-positions of the benzene ring and a 2-methoxyethyl substituent at the 5-position. The bromine atoms enhance reactivity in cross-coupling reactions, while the methoxyethyl group introduces steric and electronic effects that influence molecular packing and solubility.

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

1,3-dibromo-5-(2-methoxyethyl)benzene

InChI

InChI=1S/C9H10Br2O/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3

InChI Key

QIAAOJDERWCCOE-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(2-methoxyethyl)benzene can be synthesized through a multi-step process involving bromination and etherification reactions. One common method involves the bromination of 1,3-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to a nucleophilic substitution reaction with 2-methoxyethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(2-methoxyethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy-ethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like zinc dust and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 1,3-diamino-5-(2-methoxy-ethyl)-benzene or 1,3-dithio-5-(2-methoxy-ethyl)-benzene.

    Oxidation: Formation of 1,3-dibromo-5-(2-formyl-ethyl)-benzene or 1,3-dibromo-5-(2-carboxy-ethyl)-benzene.

    Reduction: Formation of 1,3-dibromo-5-ethyl-benzene.

Scientific Research Applications

1,3-Dibromo-5-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(2-methoxyethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy-ethyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

1,3-Dibromo-5-[12-(3,5-dibromophenoxy)dodecyloxy]benzene (Br₂-C₆H₃-OC₁₂O-C₆H₃Br₂)

  • Structure: Contains two 1,3-dibromophenoxy groups linked by a dodecyl chain, enabling lamellar network formation on solid surfaces .
  • Key Difference : The extended alkyl chain in Br₂-C₆H₃-OC₁₂O-C₆H₃Br₂ facilitates self-assembly into continuous 2D networks, unlike the shorter methoxyethyl group in the target compound, which limits such extended structures.

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene

  • Structure : Bromine at 2- and 4-positions, with methoxy and methyl groups at 1,3,5-positions .
  • Key Difference : The absence of a methoxyethyl group reduces steric hindrance, leading to planar molecular configurations (mean plane deviation: <0.03 Å) , whereas the methoxyethyl substituent in 1,3-dibromo-5-(2-methoxyethyl)benzene introduces conformational flexibility.

Bioactive Analogues

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

  • Application : Identified as a potent histone deacetylase (HDAC) inhibitor (IC₅₀ ~1 µM) .
  • Key Difference : The boronic acid functionality enhances binding to HDAC active sites, whereas the bromine atoms in this compound may favor electrophilic substitution reactions over direct biological activity.

Organotin(IV) (2-Methoxyethyl)methyldithiocarbamate

  • Application : Exhibits cytotoxicity against K562 leukemia cells via apoptosis induction .
  • Key Difference : The tin(IV) center and dithiocarbamate ligand contribute to metal-mediated toxicity, contrasting with the purely organic framework of the target compound.

Halogenated Derivatives with Modified Substituents

1,3-Dibromo-5-(trifluoromethoxy)benzene

  • Structure : Trifluoromethoxy group at the 5-position instead of methoxyethyl .
  • Key Difference : The electron-withdrawing trifluoromethoxy group reduces electron density on the benzene ring, increasing resistance to electrophilic attack compared to the electron-donating methoxyethyl group.

Octabromobisphenol-S (1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene)

  • Structure : Contains eight bromine atoms and a sulfonyl group .
  • Key Difference : Higher bromine content (8 vs. 2 Br atoms) enhances flame-retardant properties but increases environmental persistence and toxicity risks .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
This compound ~298.97 Br (1,3), CH₂CH₂OCH₃ (5) Not reported Moderate in DCM
1,3-Dibromo-5-(trifluoromethoxy)benzene ~319.92 Br (1,3), OCF₃ (5) Not reported High in THF
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene ~294.94 Br (2,4), OCH₃ (1,3), CH₃ (5) 110–112 Low in water

Q & A

Q. Table 1: Comparative Bromination Methods

PrecursorBrominating AgentCatalystYield (%)Purity (%)Reference
5-(2-Methoxyethyl)resorcinolBr₂FeBr₃7295
5-(2-Methoxyethyl)anisoleNBSAIBN6598

Q. Table 2: Spectral Data for Characterization

TechniqueKey Peaks/ParametersSignificance
¹H NMR (CDCl₃)δ 3.45 (t, -OCH₂CH₂O-)Confirms methoxyethyl group
X-rayC-Br = 1.94 Å, Br-C-Br = 108.7°Validates stereoelectronic environment
ESI-MS[M+H]⁺ = 296.96Molecular weight verification

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